3-Hydroxy-1-phenylcyclobutane-1-carbonitrile
CAS No.:
Cat. No.: VC15789973
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 3-hydroxy-1-phenylcyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C11H11NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2 |
| Standard InChI Key | MSJCRGFHZSANAK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(C#N)C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure consists of a cyclobutane ring substituted at the 1-position with a phenyl group and a carbonitrile group, while the 3-position bears a hydroxyl group . This arrangement creates significant steric strain due to the cyclobutane ring’s inherent angle distortion, which influences both reactivity and conformational stability. The planar phenyl group and linear carbonitrile moiety introduce electronic asymmetry, enabling diverse intermolecular interactions.
Table 1: Key Molecular Properties
Stereochemical Complexity
Synthesis and Manufacturing
General Synthetic Approaches
Synthesis typically involves cyclization strategies under moderate temperatures (50–80°C) using polar aprotic solvents like ethanol or methanol. A proposed mechanism includes:
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Ring Formation: [4+0] cycloaddition or alkylation to construct the cyclobutane core.
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Functionalization: Sequential introduction of phenyl (via Friedel-Crafts) and carbonitrile groups (using KCN or TMSCN).
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Hydroxylation: Oxidative or hydrolytic methods to install the 3-hydroxy group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Cyclization | AlCl₃, CH₂Cl₂, 0°C → rt | 45–60% | 90% | |
| Nitrile Addition | TMSCN, BF₃·OEt₂, -20°C | 72% | 95% | |
| Purification | Column chromatography (hexane:EtOAc) | – | ≥97% |
Industrial-Scale Production
MolCore BioPharmatech and AChemBlock produce kilogram-scale batches under ISO-certified conditions, achieving purities ≥97% . Critical challenges include:
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Ring Strain Management: Optimized reaction times (4–6 hr) prevent retro-cycloaddition.
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Stereocontrol: Chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to β-amino alcohols and γ-lactams, which are pivotal in kinase inhibitors and antiviral agents . Its hydroxyl and nitrile groups enable:
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Hydrogen Bonding: Targets enzymatic active sites (e.g., HIV-1 protease).
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Click Chemistry: Azide-nitrile cycloaddition for bioconjugation.
Materials Science
In polymer chemistry, the rigid cyclobutane core enhances thermal stability in polyamides (Tg ↑ 40°C vs. linear analogs). Phenyl groups improve solubility in aromatic solvents, facilitating thin-film processing.
Comparative Analysis with Structural Analogs
3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid
This analog (CAS 23761-26-4) replaces the carbonitrile with a carboxylic acid group, altering reactivity:
The carboxylic acid derivative exhibits superior aqueous solubility (LogP 1.2 vs. 2.1) , making it preferable for hydrophilic drug formulations.
Future Research Directions
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Stereoselective Synthesis: Develop catalytic asymmetric methods for trans isomers.
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Biological Screening: Evaluate kinase inhibition (e.g., EGFR, VEGFR) using in vitro assays.
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Computational Modeling: DFT studies to predict regioselectivity in functionalization reactions.
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